molecular formula C20H24N2O3S B2423656 PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE CAS No. 332051-60-2

PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE

Cat. No.: B2423656
CAS No.: 332051-60-2
M. Wt: 372.48
InChI Key: QVYWXVWAQKYFMQ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48 g/mol This compound features a unique structure that includes a cyano group, an isopropylphenyl group, and a tetrahydropyridinylthioacetate moiety

Preparation Methods

The synthesis of PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. The synthetic route may include the formation of the tetrahydropyridine ring, followed by the introduction of the cyano and isopropylphenyl groups, and finally the thioacetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thioacetate moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the isopropylphenyl moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE can be compared with similar compounds, such as:

    Isopropyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetate: This compound has a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.

    Isopropyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetate: The presence of an ethyl group instead of an isopropyl group can lead to differences in steric effects and binding affinity. The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

propan-2-yl 2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-12(2)14-5-7-15(8-6-14)16-9-18(23)22-20(17(16)10-21)26-11-19(24)25-13(3)4/h5-8,12-13,16H,9,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYWXVWAQKYFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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